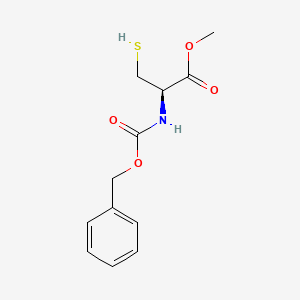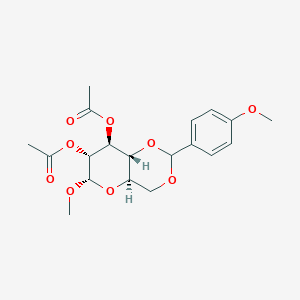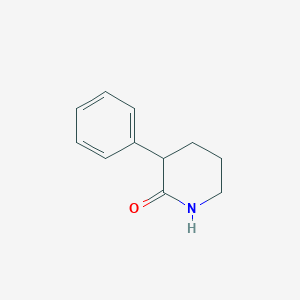
3-Fenilpiperidin-2-ona
Descripción general
Descripción
3-Phenylpiperidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . It is used in the pharmaceutical industry and is a key component in the synthesis of various drugs .
Synthesis Analysis
The synthesis of piperidine derivatives, including 3-Phenylpiperidin-2-one, has been a topic of interest in recent scientific literature . The synthesis process often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 3-Phenylpiperidin-2-one consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound is a key synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .Chemical Reactions Analysis
Piperidine derivatives, including 3-Phenylpiperidin-2-one, are involved in various chemical reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenylpiperidin-2-one include its molecular formula (C11H13NO), molecular weight (175.23), and its role as a key synthetic fragment in drug design .Aplicaciones Científicas De Investigación
- Las piperidinas son bloques de construcción cruciales en el diseño de fármacos y se encuentran en más de veinte clases de productos farmacéuticos y alcaloides naturales . Los investigadores han explorado diversas reacciones intra e intermoleculares para sintetizar diversos derivados de piperidina, incluyendo:
- Varios alcaloides de piperidina aislados de hierbas naturales exhiben efectos antiproliferativos y antimetastásicos contra varios cánceres:
Síntesis y Aplicaciones Farmacológicas de Derivados de Piperidina
Propiedades Anticancerígenas de los Alcaloides de Piperidina
En resumen, la 3-Fenilpiperidin-2-ona y sus derivados juegan un papel vital en el descubrimiento y desarrollo de fármacos, ofreciendo diversas aplicaciones en varios campos científicos. Los investigadores continúan explorando su potencial, haciendo de la piperidina un área de estudio emocionante . ¡Si necesita más detalles o tiene alguna pregunta adicional, no dude en preguntar! 😊
Direcciones Futuras
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include 3-phenylpiperidin-2-one, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of diseases such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Pharmacokinetics
Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
Result of Action
Piperidine derivatives have been found to have various therapeutic properties, including anticancer potential . They have been observed to inhibit cell proliferation and migration, and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
It is known that gene-environment interactions can have a significant impact on the efficacy and safety of drugs .
Análisis Bioquímico
Biochemical Properties
3-Phenylpiperidin-2-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 3-Phenylpiperidin-2-one and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context. Additionally, 3-Phenylpiperidin-2-one has been shown to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
3-Phenylpiperidin-2-one exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, 3-Phenylpiperidin-2-one has been shown to alter the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-Phenylpiperidin-2-one involves its binding interactions with specific biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, 3-Phenylpiperidin-2-one has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular functions. Additionally, 3-Phenylpiperidin-2-one can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylpiperidin-2-one have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 3-Phenylpiperidin-2-one can undergo degradation over time, leading to a decrease in its biological activity. In some cases, the degradation products of 3-Phenylpiperidin-2-one may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Phenylpiperidin-2-one vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, 3-Phenylpiperidin-2-one can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in specific tissues, leading to cellular damage .
Metabolic Pathways
3-Phenylpiperidin-2-one is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-Phenylpiperidin-2-one, leading to the formation of various metabolites. Some of these metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate their excretion from the body. The interaction of 3-Phenylpiperidin-2-one with these metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 3-Phenylpiperidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, 3-Phenylpiperidin-2-one can bind to plasma proteins, affecting its distribution and accumulation in various tissues. The localization of 3-Phenylpiperidin-2-one within specific cellular compartments can influence its biological activity and overall effects .
Subcellular Localization
The subcellular localization of 3-Phenylpiperidin-2-one is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of 3-Phenylpiperidin-2-one within these compartments can affect its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
3-phenylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQXBUHZDFKDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


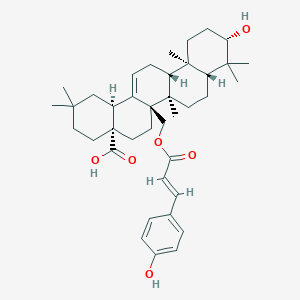

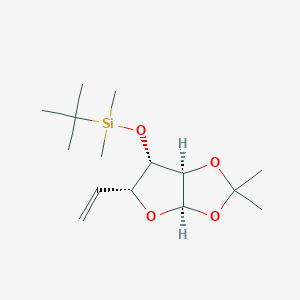
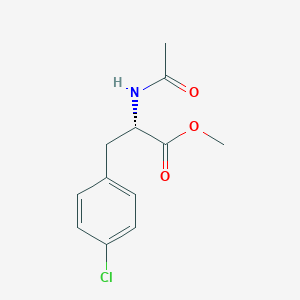
![Tert-butyl 4-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640083.png)

![[(1Z,3Z)-4-Diphenylphosphanyl-1,2,3,4-tetraphenylbuta-1,3-dienyl]-diphenylphosphane](/img/structure/B1640090.png)
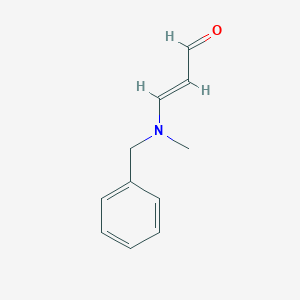
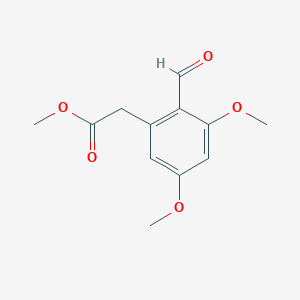
![Tert-butyl 4-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640099.png)
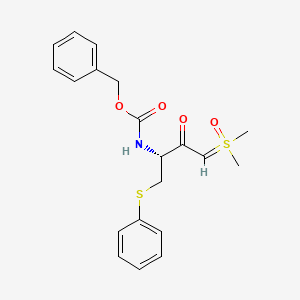
![[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1640104.png)
